Zuclopenthixol decanoate is a long-acting antipsychotic medication classified under the thioxanthene group. It is primarily used in the treatment of schizophrenia and other serious mental health disorders. This compound is an ester derivative of zuclopenthixol, which allows for extended release and prolonged therapeutic effects. The chemical formula for zuclopenthixol decanoate is with a molecular weight of approximately 400.965 g/mol . It was approved for use in Canada in 2011 but is not available in the United States .
The synthesis of zuclopenthixol decanoate involves several steps to ensure high purity and yield. A notable method includes the esterification of zuclopenthixol with decanoyl chloride, which can be performed in an organic solvent such as methylene dichloride. The reaction typically requires monitoring via thin-layer chromatography to confirm completion . The process can be outlined as follows:
This method has been optimized to enhance yield and minimize by-products, achieving a productive rate of approximately 90% .
Zuclopenthixol decanoate undergoes hydrolysis in vivo to release the active drug, zuclopenthixol. This process occurs slowly due to the ester bond, allowing for sustained therapeutic effects over weeks. The metabolism primarily involves sulphoxidation and N-dealkylation, leading to metabolites that lack pharmacological activity .
Zuclopenthixol decanoate acts primarily as a dopamine D2 receptor antagonist, which is central to its antipsychotic effects. Additionally, it exhibits antagonistic activity at serotonin receptors and alpha-adrenergic receptors, contributing to its efficacy in managing psychotic symptoms. The slow release from the depot form ensures a steady concentration of the active drug in systemic circulation, which helps mitigate acute episodes of psychosis while reducing the frequency of administration .
Zuclopenthixol decanoate possesses several notable physical and chemical properties:
Zuclopenthixol decanoate is primarily utilized in clinical settings for the management of schizophrenia and other severe mental disorders where long-term treatment adherence may be challenging due to patient non-compliance with oral medications. Its long-acting formulation reduces the need for daily dosing, thereby improving patient outcomes by minimizing relapse rates associated with medication discontinuation . Additionally, it has been studied for its potential utility in treating other psychiatric conditions characterized by similar symptomatology.
Zuclopenthixol decanoate (C32H43ClN2O2S) is a long-chain fatty acid ester derivative of the antipsychotic compound zuclopenthixol. Its molecular weight is 555.214 g/mol (monoisotopic: 554.273377027 g/mol), featuring a decanoate ester group attached to the ethanol moiety of the zuclopenthixol molecule via an ester linkage [3] [7]. The compound's structure incorporates a thioxanthene ring system with a piperazinylpropylidene side chain, where the chlorine atom at position 2 of the thioxanthene ring contributes significantly to its electron distribution and steric conformation [2] [8].
A critical structural feature is the cis (Z) configuration at the 9-position double bond connecting the thioxanthene nucleus to the propylidene chain. This stereochemistry is essential for optimal dopamine receptor binding affinity, as the trans isomer exhibits substantially reduced pharmacological activity [6] [10]. The decanoate ester serves as a lipophilic prodrug moiety that enables slow release from intramuscular oil depots through gradual hydrolysis to active zuclopenthixol [7] [9]. Computational analyses predict high lipophilicity (logP ≈ 7.46–9.0), explaining its extensive protein binding (98–99%) and partitioning into lipid matrices [3] [9].
Table 1: Structural Characteristics of Zuclopenthixol Decanoate
Property | Specification |
---|---|
Molecular Formula | C32H43ClN2O2S |
IUPAC Name | 2-(4-{3-[(9Z)-2-Chloro-9H-thioxanthen-9-ylidene]propyl}piperazin-1-yl)ethyl decanoate |
Stereochemistry | cis (Z) configuration at C9-C10 double bond |
Key Functional Groups | Thioxanthene ring, chloro substituent, piperazine, ester linkage, alkyl chain |
Lipophilicity (logP) | Predicted 7.46–9.0 |
Protein Binding | 98–99% |
The synthesis of zuclopenthixol decanoate proceeds through a two-step sequence starting from zuclopenthixol base. The initial step involves stereoselective synthesis of cis-zuclopenthixol via geometric isomer separation, typically employing fractional crystallization from solvents like ethyl acetate/hexane mixtures to isolate the pharmacologically active Z-isomer [6]. The purified zuclopenthixol base is then esterified with decanoyl chloride under Schotten-Baumann conditions, using aqueous sodium hydroxide as an acid acceptor in a dichloromethane-water biphasic system [6] [10].
Critical optimization strategies focus on:
Alternative synthetic routes include enzymatic esterification using lipases in non-aqueous media, though industrial scalability remains challenging. The overall yield for optimized processes ranges from 68–72%, with the esterification step contributing most significantly to yield losses [6].
Table 2: Key Synthesis and Purification Parameters
Synthetic Stage | Conditions | Purpose | Yield/Purity Impact |
---|---|---|---|
Isomer Separation | Ethyl acetate/hexane crystallization | Isolate cis-zuclopenthixol | Purity: >99.9% cis-isomer |
Esterification | Decanoyl chloride, NaOH, 0–5°C | Form decanoate ester linkage | Yield: 85–90% |
Chromatography | Silica gel, ethyl acetate:hexane (1:4) | Remove trans-isomer and polar impurities | Purity: Gain 8–12% |
Final Crystallization | Ethanol-diethyl ether | Reduce solvent residues and amorphous content | Residual solvents: <50 ppm |
Stability studies under ICH Q1A(R2) guidelines reveal that zuclopenthixol decanoate undergoes hydrolysis, oxidation, and photodegradation, generating six major degradation products (DPs). Hydrolytic degradation predominates in alkaline conditions (0.1M NaOH), cleaving the ester bond to form free zuclopenthixol (DP-1) and decanoic acid [2]. Oxidative stress (3% H2O2) produces sulfoxide derivatives (DP-2, DP-3) via thioxanthene ring oxidation, while photolytic exposure (UV light, 254 nm) induces radical-mediated decomposition yielding chlorinated byproducts (DP-4) [2]. Thermal stress (105°C) accelerates N-dealkylation, generating 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)piperazine (DP-5) and 2-chloro-thioxanthone (DP-6), the latter being a European Pharmacopoeia-listed impurity (Impurity B) [2] [10].
Stability-indicating HPLC methods enable precise quantification of these degradation products. The validated method employs a KNAUER C18 column (250 mm × 4.6 mm, 5µm) with mobile phase consisting of sodium acetate buffer (pH 4.3):methanol (20:80, v/v) and 0.1% formic acid:acetonitrile (75:25, v/v) in isocratic mode [2]. Detection at 257 nm achieves baseline separation of zuclopenthixol decanoate (retention time ∼6.91 min) from its degradation products (retention times 1.91–8.50 min). The method demonstrates excellent sensitivity for impurities (LOD 0.009 µg/mL, LOQ 0.03 µg/mL) with linearity (r2>0.998) over 0.03–0.18 µg/mL [2].
LC-MS/MS characterization confirms degradation pathways:
Formulation stability is optimized by controlling storage temperature (-25°C to -10°C), using nitrogen headspace to prevent oxidation, and employing amber glass to limit photodegradation [7] [10].
Table 3: Major Degradation Products of Zuclopenthixol Decanoate
Degradation Product | m/z [M+H]+ | Origin | Retention Time (min) | Identification Method |
---|---|---|---|---|
DP-1 (Zuclopenthixol) | 401.1 | Ester hydrolysis | 1.91 | LC-MS/MS, reference standard |
DP-2 (Sulfoxide) | 585.2 | Sulfur oxidation | 4.25 | High-res MS/MS fragmentation |
DP-3 (Disulfoxide) | 601.2 | Di-oxidation | 5.18 | MSn analysis |
DP-4 (Dechlorinated) | 519.3 | Photolytic dehalogenation | 7.40 | Fragment pattern matching |
DP-5 (N-Dealkyl) | 383.2 | Thermal degradation | 2.89 (EP Impurity A) | Co-elution with EP standard |
DP-6 (2-Chlorothioxanthone) | 245.0 | Hydrolytic cleavage | 8.50 (EP Impurity B) | UV spectrum match |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8